cis-Bicyclo[3.3.0]octane-3,7-dione
Overview
Description
cis-Bicyclo[3.3.0]octane-3,7-dione: is an organic compound characterized by a bicyclic structure with two ketone groups
Scientific Research Applications
cis-Bicyclo[3.3.0]octane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet for “cis-Tetrahydropentalene-2,5(1H,3H)-dione” indicates that it has a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-Bicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction typically produces diols.
Mechanism of Action
The mechanism by which cis-Bicyclo[3.3.0]octane-3,7-dione exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropentalene-2,5(1H,3H)-dione: The non-cis isomer with different stereochemistry.
Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
cis-Bicyclo[3.3.0]octane-3,7-dione is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQHNGZPQYKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199666 | |
Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51716-63-3, 74513-16-9 | |
Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 74513-16-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?
A1: The molecular formula of this compound is C8H10O2, and its molecular weight is 138.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: While the provided abstracts don't contain specific spectroscopic details, researchers commonly employ techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to characterize this compound. [, , , , , , , , , ]
Q3: What are the common synthetic routes to access this compound?
A: A prominent method involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. [] This reaction proceeds through a tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate, followed by hydrolysis and decarboxylation to yield the final product. [] Alternative approaches utilizing readily available starting materials and involving iodine oxidation have also been explored. []
Q4: Can you provide an example of a reaction where this compound acts as a key starting material?
A: this compound serves as a crucial starting point in the total synthesis of carboprostacyclin, a stable analog of prostacyclin (PGI2). [] This synthesis highlights the compound's utility in constructing complex molecules with potential biological relevance.
Q5: How does this compound react with carbon disulfide and alkylating agents?
A: In the presence of carbon disulfide, a strong base, and an alkylating agent, this compound undergoes dithiocarboxylation. [] The reaction can lead to either 2-dialkylthio-methylene derivatives or cis-2,6-bis(dimethylthio-methylene) derivatives, depending on the stoichiometry of the reagents. []
Q6: What are the potential applications of this compound and its derivatives?
A: This compound and its derivatives have shown promise as precursors for synthesizing various polyquinanes. [, ] Additionally, they have been explored for developing rigid biobased polycarbonates, potentially contributing to sustainable materials. [] The synthesis of annulated azuleno[2,1,8-ija]azulenes, a class of non-benzenoid hydrocarbons with intriguing optical and electronic properties, also utilizes this compound as a starting material. []
Q7: How does the structure of this compound influence its reactivity?
A: The rigid bicyclic structure of this compound significantly influences its reactivity. For instance, during the twofold Fischer indole cyclization, the steric constraints imposed by the bicyclic system lead to the formation of both expected and unusual products. []
Q8: What are some areas for future research on this compound?
A8: Further investigations could focus on:
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